molecular formula C15H15NO2 B11710910 3-{[(E)-(4-ethoxyphenyl)methylidene]amino}phenol

3-{[(E)-(4-ethoxyphenyl)methylidene]amino}phenol

Cat. No.: B11710910
M. Wt: 241.28 g/mol
InChI Key: KGZXEYIVPHJIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(E)-(4-ethoxyphenyl)methylidene]amino}phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-(4-ethoxyphenyl)methylidene]amino}phenol typically involves the condensation reaction between 4-ethoxybenzaldehyde and 3-aminophenol. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is stirred for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-(4-ethoxyphenyl)methylidene]amino}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-{[(E)-(4-ethoxyphenyl)methylidene]amino}phenol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its biological activities.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-{[(E)-(4-ethoxyphenyl)methylidene]amino}phenol involves its interaction with various molecular targets. As a Schiff base, it can form coordination complexes with metal ions, which can enhance its biological activity. The compound’s phenolic group can also participate in redox reactions, contributing to its antioxidant properties. Additionally, the imine group can interact with nucleophiles, making it a versatile compound in chemical reactions.

Comparison with Similar Compounds

3-{[(E)-(4-ethoxyphenyl)methylidene]amino}phenol can be compared with other Schiff bases and phenolic compounds:

    Schiff Bases: Similar compounds include 3-{[(E)-(4-methoxyphenyl)methylidene]amino}phenol and 3-{[(E)-(4-chlorophenyl)methylidene]amino}phenol. These compounds share the imine group but differ in their substituents on the aromatic ring, which can influence their reactivity and applications.

    Phenolic Compounds: Similar compounds include 4-ethoxyphenol and 3-aminophenol. These compounds share the phenolic group but lack the imine functionality, making them less versatile in forming coordination complexes.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

3-[(4-ethoxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C15H15NO2/c1-2-18-15-8-6-12(7-9-15)11-16-13-4-3-5-14(17)10-13/h3-11,17H,2H2,1H3

InChI Key

KGZXEYIVPHJIRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC(=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.